![molecular formula C44H42Br2N6O3 B14426010 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide CAS No. 79080-83-4](/img/structure/B14426010.png)
6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its phenanthridin-5-ium core, which is a polycyclic aromatic hydrocarbon, and its multiple ethoxy and phenoxy linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide involves multiple steps, including the formation of the phenanthridin-5-ium core and subsequent functionalization with ethoxy and phenoxy groups. The reaction conditions typically involve:
Formation of the Phenanthridin-5-ium Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often in the presence of a strong acid catalyst.
Functionalization with Ethoxy and Phenoxy Groups: The phenanthridin-5-ium core is then reacted with ethoxy and phenoxy reagents under controlled conditions to introduce the desired functional groups. This step may require the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a fluorescent probe for studying biological systems due to its polycyclic aromatic structure.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism by which 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide exerts its effects depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially through intercalation or binding to specific sites. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
3,8-Diamino-5-methylphenanthridinium bromide: A simpler analog with similar structural features.
Phenanthridine derivatives: Compounds with similar polycyclic aromatic cores but different functional groups.
Uniqueness
The uniqueness of 6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide lies in its complex structure, which combines multiple functional groups and linkages, making it a versatile compound for various applications.
特性
CAS番号 |
79080-83-4 |
|---|---|
分子式 |
C44H42Br2N6O3 |
分子量 |
862.6 g/mol |
IUPAC名 |
6-[3-[2-[2-[3-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide |
InChI |
InChI=1S/C44H40N6O3.2BrH/c1-49-41-25-31(47)11-15-37(41)35-13-9-29(45)23-39(35)43(49)27-5-3-7-33(21-27)52-19-17-51-18-20-53-34-8-4-6-28(22-34)44-40-24-30(46)10-14-36(40)38-16-12-32(48)26-42(38)50(44)2;;/h3-16,21-26,47-48H,17-20,45-46H2,1-2H3;2*1H |
InChIキー |
KVOAADWZAVKOLX-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC(=CC=C4)OCCOCCOC5=CC=CC(=C5)C6=C7C=C(C=CC7=C8C=CC(=CC8=[N+]6C)N)N)N)N.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


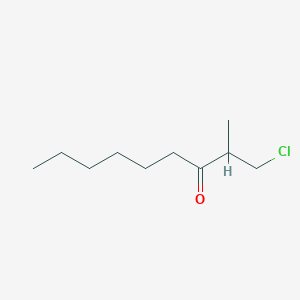
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
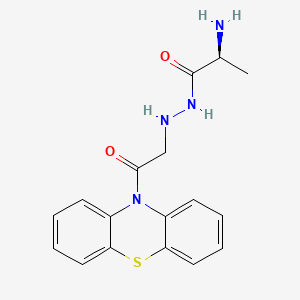

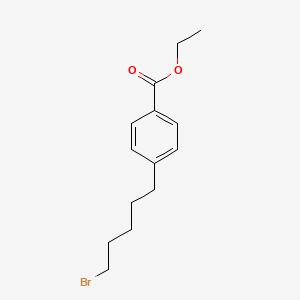
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
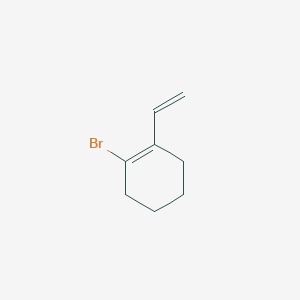
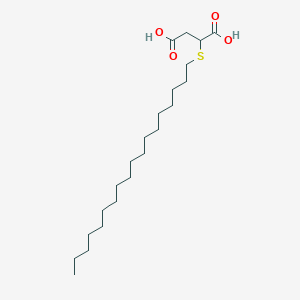
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)
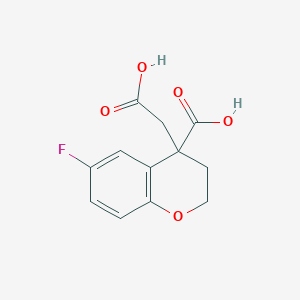
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
